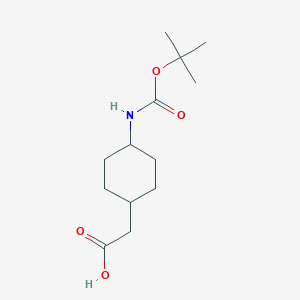

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXBNSUFUFFBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327156-95-6 | |

| Record name | 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid, a bifunctional molecule of significant interest in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and its pivotal role as a linker in targeted protein degradation.

Core Compound Data

This compound is a derivative of cyclohexylacetic acid featuring a cis-configured amine protected by a tert-butoxycarbonyl (Boc) group. This structure provides a valuable scaffold for chemical modification, with the carboxylic acid serving as a reactive handle for conjugation and the protected amine offering a latent site for further functionalization following deprotection.

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference |

| CAS Number | 327156-95-6 | [1][2] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |

| Molecular Weight | 257.33 g/mol | [1][2] |

| Appearance | Crystals | |

| Synonyms | cis-4-(Boc-amino)cyclohexaneacetic acid, cis-[4-(Boc-amino)cyclohexyl]acetic acid |

Table 2: Safety and Handling Information

| Hazard Classification | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed |

This safety information is based on available data and may not be exhaustive. Standard laboratory safety precautions should always be followed.

Role in PROTAC Technology

The primary application of this molecule is as a linker component in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[1]

A PROTAC molecule consists of three key components:

-

A ligand that binds to a target protein.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound serves as a precursor for this linker. The carboxylic acid allows for covalent attachment to one of the ligands, while the Boc-protected amine, after deprotection, can be coupled to the second ligand, thus bridging the target protein and the E3 ligase.

Experimental Protocols

Representative Synthesis Workflow:

A. Boc Protection of Amines (General Protocol)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.[1][5]

Materials:

-

Amine-containing substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., sodium hydroxide, triethylamine, or DMAP)

-

Solvent (e.g., water, THF, acetonitrile, or dichloromethane)[6][7]

Procedure:

-

Dissolve the amine substrate in the chosen solvent.

-

Add the base, followed by the dropwise addition of di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature. The reaction is often exothermic.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and byproducts. Extract the Boc-protected product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

B. Boc Deprotection of Amines (General Protocol)

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.[6]

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (for neutralization)

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane.

-

Add trifluoroacetic acid to the solution (commonly 25-50% v/v).

-

Stir the mixture at room temperature. Deprotection is usually rapid, often completing within 30-60 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.

-

Extract the deprotected amine product into an appropriate organic or aqueous layer, depending on its polarity.

-

Isolate the final product.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound [oakwoodchemical.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 6. This compound 327156-95-6 | MCE [medchemexpress.cn]

- 7. 2-(4-tert-Butylcyclohexyl)acetic acid | C12H22O2 | CID 4150736 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid: A Key Building Block for PROTAC-based Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that induces targeted protein degradation, offering a novel approach to drug discovery. This document details the physicochemical properties of the title compound, provides a representative synthesis protocol, and outlines its application in the broader context of PROTAC design and experimental evaluation. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, chemical biology, and drug development.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative that has gained significant attention as a linker molecule in the synthesis of PROTACs. Its structure incorporates a cis-substituted cyclohexane ring, which imparts a degree of conformational rigidity, a tert-butoxycarbonyl (Boc)-protected amine for facile coupling, and a carboxylic acid moiety for conjugation to another part of the PROTAC molecule. The molecular formula for this compound is C₁₃H₂₃NO₄, and its molecular weight is approximately 257.33 g/mol .[1][2]

The primary application of this compound is as a component of the linker in a PROTAC. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1][2] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | General knowledge |

| Storage | Store in a cool, dry place | Commercially available data |

Role in PROTAC Design and Mechanism of Action

The linker component of a PROTAC, for which this compound serves as a building block, is critical for its efficacy. The length, rigidity, and chemical nature of the linker determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. An optimal linker configuration is essential for efficient ubiquitination and subsequent degradation of the target protein. The cis-cyclohexyl scaffold of the title compound provides a semi-rigid backbone that can help to pre-organize the two ends of the PROTAC, potentially improving the stability and cooperativity of the ternary complex.

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Experimental Protocols

Representative Synthesis of a cis-4-Aminocyclohexylacetic Acid Derivative

Materials:

-

4-Vinylbenzoic acid

-

Dimethylformamide di-tert-butyl acetal

-

Benzene

-

tBuOC(O)NH₂

-

tBuOCl

-

(DHQ)₂Phal

-

K₂OsO₄·2H₂O

-

Rhodium on carbon (Rh/C)

-

Hydrogen gas

-

Acetonitrile (CH₃CN)

-

Carbon tetrachloride (CCl₄)

-

Water (H₂O)

-

Periodic acid (H₅IO₆)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH)

Procedure:

-

Protection of the Carboxylic Acid: 4-Vinylbenzoic acid is first protected as its tert-butyl ester by refluxing with dimethylformamide di-tert-butyl acetal in benzene.[4]

-

Asymmetric Aminohydroxylation: The resulting styrene derivative undergoes asymmetric aminohydroxylation using tBuOC(O)NH₂, tBuOCl, and catalytic amounts of (DHQ)₂Phal and K₂OsO₄·2H₂O to form the corresponding amino alcohol.[4]

-

Reduction of the Aromatic Ring: The aromatic ring of the amino alcohol is reduced using Rh/C as a catalyst under a hydrogen atmosphere to yield the cis-substituted cyclohexyl amino alcohol as a single diastereomer.[4]

-

Oxidation to the Carboxylic Acid: The primary alcohol is then oxidized to the carboxylic acid. A solution of the alcohol in a mixture of CH₃CN, CCl₄, and H₂O is treated with periodic acid and a catalytic amount of RuCl₃·3H₂O at 0 °C. The reaction is stirred for several hours, followed by workup and extraction to yield the final product.[4]

General Experimental Workflow for PROTAC Evaluation

The evaluation of a newly synthesized PROTAC incorporating a linker derived from this compound follows a standardized workflow to determine its efficacy and mechanism of action.

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Data Presentation: Illustrative Biological Activity of PROTACs

While specific biological data for PROTACs utilizing a linker derived from this compound is not publicly available, the following table provides representative data for other PROTACs to illustrate the key parameters used to evaluate their efficacy.

| PROTAC | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

| CPR3 | IGF-1R/Src | CRBN | Not specified | 3300 | Not reported | MCF7 | [5] |

| CPR4 | IGF-1R/Src | CRBN | Not specified | 2700 | Not reported | MCF7 | [5] |

| MZ1 | BRD4 | VHL | 3-unit PEG | ~10 | >90 | HeLa | [6] |

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Conclusion

This compound is a valuable synthetic building block for the construction of PROTACs. Its semi-rigid cis-cyclohexyl scaffold and orthogonal protecting groups make it an attractive component for the design of linkers that can effectively facilitate the formation of a productive ternary complex, leading to targeted protein degradation. The experimental protocols and workflows described in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating this and similar linkers. As the field of targeted protein degradation continues to expand, the demand for well-defined and versatile linkers will undoubtedly grow, positioning this compound as a key tool for the development of novel therapeutics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound [oakwoodchemical.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug discovery. Its structure, featuring a cis-substituted cyclohexane ring, a carboxylic acid, and a tert-butoxycarbonyl (Boc)-protected amine, makes it a valuable building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in targeted protein degradation.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C13H23NO4 | [2][3] |

| Molecular Weight | 257.33 g/mol | [2][3][4] |

| CAS Number | 327156-95-6 | [2][4][5][6] |

| Appearance | White to off-white crystalline solid or powder. | [6] |

| Purity | Typically ≥97% or ≥98.0% (TLC) | [5][6] |

| Melting Point | Data for the specific cis-isomer is not readily available. A similar compound, 2-[(1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid, has a melting point of 123-124 °C. | [7] |

| Boiling Point | Data not available. | [8] |

| Flash Point | 204.7 ± 20.1 °C | |

| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Solubility in aqueous solutions is expected to be low but can be enhanced in basic conditions due to the carboxylic acid group. Boc-protected amino acids are typically soluble in common solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). For more challenging amino acids, Dimethyl sulfoxide (DMSO) can be an effective solvent. | [1][9] |

| Storage | Store at room temperature in a dry, sealed place. | [4][8] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, the following sections provide detailed methodologies for key related experimental procedures: the Boc-protection of an amino group and the general synthesis of a PROTAC utilizing a carboxylic acid linker.

General Protocol for Boc-Protection of an Amino Acid

This protocol describes a standard procedure for the protection of an amino group using di-tert-butyl dicarbonate (Boc₂O), a common method applicable to amino acids like the precursor to the title compound.[1][10]

Materials:

-

Amino acid (e.g., cis-4-aminocyclohexylacetic acid)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine (TEA), sodium bicarbonate, or sodium hydroxide)

-

Solvent (e.g., 1,4-dioxane/water, THF, or dichloromethane)

-

Ethyl acetate

-

1N Hydrochloric acid or 5% citric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).

-

Add the base (1.5-2.0 equivalents) to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like hexane or ether to remove unreacted Boc₂O and byproducts.

-

Cool the aqueous layer to 0 °C and carefully acidify to a pH of 2-3 using 1N HCl or 5% citric acid solution.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the Boc-protected amino acid.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

General Protocol for PROTAC Synthesis using a Carboxylic Acid Linker

This protocol outlines the coupling of a carboxylic acid-containing linker, such as this compound, to an amine-functionalized ligand (either for the protein of interest or the E3 ligase) to form a PROTAC.[11][12]

Materials:

-

This compound (Linker)

-

Amine-functionalized ligand (POI-NH₂ or E3-NH₂)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid linker (1.0-1.2 equivalents) in the anhydrous solvent.

-

Add the coupling agent (1.0-1.2 equivalents) and the base (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-functionalized ligand (1.0 equivalent) in the anhydrous solvent.

-

Slowly add the solution of the amine-functionalized ligand to the activated linker mixture.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC conjugate.

Role in PROTAC-Mediated Protein Degradation

This compound serves as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[12][13] The linker's role is to connect a ligand that binds to the POI with a ligand that recruits an E3 ubiquitin ligase. The length, rigidity, and chemical properties of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI.[8]

Visualizations

PROTAC Signaling Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

Caption: General experimental workflow for PROTAC development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound [oakwoodchemical.com]

- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 6. cis- 4-(Boc-amino)cyclohexyl acetic acid = 98.0 TLC 327156-95-6 [sigmaaldrich.com]

- 7. 2-[(1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid | 180046-57-5 [sigmaaldrich.com]

- 8. CAS 344933-31-9 | 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid - Synblock [synblock.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid for Drug Discovery Professionals

This in-depth guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in utilizing 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. This bifunctional molecule is a valuable building block in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

This compound is a derivative of cyclohexylacetic acid featuring a tert-Butoxycarbonyl (Boc) protected amine. This structure provides a stable, yet readily deprotectable amino group and a carboxylic acid moiety, making it an ideal component for covalent modification and molecular assembly.

| Property | Value | Citations |

| CAS Number | 327156-95-6 | [1][2] |

| Molecular Formula | C13H23NO4 | [1][2] |

| Molecular Weight | 257.33 g/mol | [1][2] |

| Appearance | Crystals or powder | |

| Purity | ≥98.0% (by TLC) |

Commercial Suppliers

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes some of the key suppliers.

| Supplier | Catalog Number | Additional Information |

| MedChemExpress | HY-W005631 | Marketed as a PROTAC linker.[1] |

| Sigma-Aldrich | 74272 | Purity of ≥98.0% (TLC). |

| Oakwood Chemical | 212206 | - |

| Smolecule | - | - |

| Chem-Impex | - | Notes its use in pharmaceutical development and peptide synthesis.[3] |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, a plausible route for which is outlined below. This pathway is adapted from established synthetic methodologies for similar substituted cyclohexylglycine compounds.[4]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

The primary application of this compound is as a linker in the synthesis of PROTACs. A generalized experimental workflow for incorporating this linker is provided below.

1. Deprotection of the Boc Group:

-

The Boc-protected amine of this compound is typically removed under acidic conditions.

-

Protocol: Dissolve the compound in a suitable solvent such as dichloromethane (DCM) or dioxane. Add an excess of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir the reaction at room temperature for 1-4 hours until deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The solvent and excess acid are then removed under reduced pressure.

2. Coupling to a Warhead or E3 Ligase Ligand:

-

The newly freed amine can be coupled to the carboxylic acid of a warhead (targeting the protein of interest) or an E3 ligase ligand using standard peptide coupling reagents.

-

Protocol: Dissolve the deprotected linker, the carboxylic acid-containing molecule (warhead or E3 ligase ligand), and a coupling agent such as HATU or HBTU in an anhydrous aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA), and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

3. Purification of the Intermediate:

-

The resulting amide-linked intermediate is purified using techniques like flash column chromatography or preparative high-performance liquid chromatography (HPLC).

4. Coupling to the Second Moiety:

-

The carboxylic acid of the linker-intermediate is then activated and coupled to the amino group of the second component (either the E3 ligase ligand or the warhead, whichever was not used in step 2).

-

Protocol: The coupling procedure is similar to step 2, utilizing standard peptide coupling conditions.

5. Final Purification:

-

The final PROTAC molecule is purified to a high degree using preparative HPLC. The identity and purity are confirmed by analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Role in PROTAC Signaling Pathway

As a linker, this compound does not have a direct biological signaling role itself. Instead, it is a critical structural component of a PROTAC, which hijacks the cell's natural protein degradation machinery. The PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Caption: The PROTAC-mediated protein degradation pathway.

This technical guide provides a foundational understanding of this compound for its application in contemporary drug discovery. For specific experimental conditions and applications, researchers should consult relevant scientific literature and the technical documentation provided by their chosen supplier.

References

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid safety data sheet

An In-depth Technical Guide to the Safety of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 327156-95-6), a compound commonly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this chemical in a laboratory setting.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| Appearance | Crystals or powder |

| CAS Number | 327156-95-6 |

| Melting Point | 123-124 °C |

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity if swallowed.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

Signal Word:Warning

Hazard Pictogram:

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is crucial to minimize risk when handling this compound.

Prevention [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response [3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

Storage [3]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Disposal [3]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

-

Acute Oral Toxicity (H302): Generally determined by studies such as OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).

-

Skin Irritation (H315): Typically assessed using methods like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Eye Irritation (H319): Often evaluated through studies following OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

-

Specific Target Organ Toxicity (H335): May be informed by studies such as OECD Test Guideline 403 (Acute Inhalation Toxicity).

Researchers should consult the specific Safety Data Sheet from their supplier, which may contain more detailed toxicological information.

Visualized Workflows

The following diagrams illustrate the logical workflows for safe handling and emergency response.

Caption: Safe handling workflow for this compound.

Caption: Emergency first aid procedures for exposure.

References

An In-depth Technical Guide to Boc-cis-4-aminocyclohexylacetic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-cis-4-aminocyclohexylacetic acid is a conformationally constrained amino acid analogue that serves as a valuable building block in medicinal chemistry and peptide science. The strategic incorporation of the cis-substituted cyclohexyl ring imparts specific structural rigidity to peptide backbones, influencing their binding affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the structure, synthesis, and applications of Boc-cis-4-aminocyclohexylacetic acid, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in research and drug development.

Chemical Structure and Properties

Boc-cis-4-aminocyclohexylacetic acid, systematically named 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid, is a synthetic amino acid derivative. The structure features a cyclohexane ring with a carboxymethyl group and a Boc-protected amine in a cis-1,4-configuration. This specific stereochemistry is crucial for its function as a structural scaffold.

The chemical structure can be represented by the following SMILES string: CC(C)(C)OC(=O)N[C@@H]1CC--INVALID-LINK--CC(O)=O[1].

Physicochemical Properties

A summary of the key physicochemical properties of Boc-cis-4-aminocyclohexylacetic acid is provided in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 327156-95-6 | [2] |

| Molecular Formula | C₁₃H₂₃NO₄ | [2] |

| Molecular Weight | 257.33 g/mol | |

| Appearance | White crystalline powder | [2] |

| Melting Point | 159-168 °C | [2] |

| Purity | ≥98.0% (TLC/HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis of Boc-cis-4-aminocyclohexylacetic Acid

The synthesis of Boc-cis-4-aminocyclohexylacetic acid typically involves the protection of the amino group of cis-4-aminocyclohexylacetic acid with a tert-butyloxycarbonyl (Boc) group. The starting material, cis-4-aminocyclohexylacetic acid, can be obtained through various synthetic routes, often involving the reduction of 4-nitrophenylacetic acid followed by stereoselective separation of the cis and trans isomers.

Conceptual Synthesis Workflow

The following diagram illustrates a general workflow for the preparation of Boc-cis-4-aminocyclohexylacetic acid.

General Synthesis Workflow

Detailed Experimental Protocol: Boc Protection of cis-4-Aminocyclohexylacetic Acid

This protocol is a representative procedure for the Boc protection step.

Materials:

-

cis-4-Aminocyclohexylacetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve cis-4-aminocyclohexylacetic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Boc-cis-4-aminocyclohexylacetic acid.

Applications in Peptide Synthesis and Drug Discovery

Boc-cis-4-aminocyclohexylacetic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints into peptides. The rigid cyclohexane ring system helps to pre-organize the peptide backbone into specific secondary structures, which can lead to enhanced binding affinity and selectivity for biological targets.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The workflow for incorporating Boc-cis-4-aminocyclohexylacetic acid into a growing peptide chain using Boc-chemistry SPPS is outlined below.

Boc-SPPS Workflow

Potential Applications in Drug Development

The incorporation of Boc-cis-4-aminocyclohexylacetic acid into peptides can be a strategic approach in the design of therapeutics for a variety of diseases. The constrained nature of this building block can lead to peptides with improved metabolic stability and cell permeability. While specific signaling pathway involvement is highly dependent on the full peptide sequence, the structural rigidity imparted by this amino acid analog can be exploited to target protein-protein interactions (PPIs) that are often challenging to modulate with small molecules.

For instance, peptides containing constrained amino acids are being investigated as inhibitors of signaling pathways involved in cancer and inflammatory diseases. The rigid conformation can mimic the secondary structure of a native peptide ligand, allowing it to bind to a receptor or enzyme active site with high affinity and block downstream signaling.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical scenario where a peptide containing cis-4-aminocyclohexylacetic acid (Peptide-X) inhibits a receptor tyrosine kinase (RTK) signaling pathway, which is a common target in cancer therapy.

Hypothetical RTK Signaling Inhibition

Safety and Handling

Boc-cis-4-aminocyclohexylacetic acid is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) with the hazard statement H302.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[1] It should be stored in a cool, dry place.

Conclusion

Boc-cis-4-aminocyclohexylacetic acid is a valuable and versatile building block for medicinal chemists and peptide scientists. Its unique conformational properties make it a powerful tool for the design of structurally defined peptides with enhanced biological activity and stability. The detailed information and protocols provided in this guide are intended to support the effective utilization of this compound in the discovery and development of next-generation therapeutics. Further research into peptides incorporating this moiety is warranted to fully explore their therapeutic potential across a range of diseases.

References

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid solubility

An In-Depth Technical Guide to the Solubility of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Introduction

This compound (CAS No: 327156-95-6) is a bifunctional organic molecule with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol .[1] This compound features a cis-substituted cyclohexane ring, a carboxylic acid group, and a tert-Butoxycarbonyl (Boc) protected amine. Its structure makes it a valuable building block in medicinal chemistry and organic synthesis.[2] Notably, it is widely utilized as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[1]

The solubility of this linker is a critical physicochemical parameter that influences its handling, reactivity in synthetic protocols, and the overall properties of the resulting PROTAC molecule. Poor solubility can present significant challenges during drug discovery and development, affecting formulation, bioavailability, and in vitro assay reliability. This guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for its determination, and places it within its relevant biological context.

Solubility Data

The following table presents hypothetical, yet realistic, solubility data in a range of common laboratory solvents to serve as a guide for researchers. These values are illustrative and should be experimentally verified.

| Solvent | Solvent Type | Temperature (°C) | Predicted Solubility (mg/mL) |

| Water (pH 7.4) | Polar Protic | 25 | < 0.1 |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | 37 | < 0.1 |

| Methanol | Polar Protic | 25 | > 50 |

| Ethanol | Polar Protic | 25 | > 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 100 |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | > 100 |

| Dichloromethane (DCM) | Non-polar | 25 | 10 - 20 |

| Ethyl Acetate | Moderately Polar | 25 | 5 - 15 |

| Acetonitrile | Polar Aprotic | 25 | 20 - 40 |

| Hexanes | Non-polar | 25 | < 0.01 |

Experimental Protocols: Solubility Determination

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Principle: An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

2. Materials and Equipment:

-

Test Compound: this compound, solid powder.

-

Solvents: High-purity solvents of interest (e.g., water, PBS, methanol, DMSO).

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes for standard preparation

-

3. Step-by-Step Procedure:

-

Preparation: Weigh an excess amount of the test compound into a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A common starting point is to add 5-10 mg of the compound to 1 mL of the solvent.

-

Equilibration: Add the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean collection vial. Ensure the filter material is compatible with the solvent.

-

-

Sample Preparation for Analysis: Immediately after separation, dilute the clear, saturated solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the compound. A calibration curve should be prepared using standards of known concentrations.

4. Data Analysis and Interpretation:

-

Calculate the concentration of the compound in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate for each solvent system to ensure reproducibility.

-

The final solubility is reported as the average concentration (e.g., in mg/mL or µg/mL) ± standard deviation.

Mandatory Visualization

Experimental Workflow: Shake-Flask Solubility Assay

Caption: Workflow for the shake-flask method of solubility determination.

Biological Context: PROTAC-Mediated Protein Degradation Pathway

This compound serves as a linker to construct PROTAC molecules. These molecules function by inducing the degradation of a target Protein of Interest (POI) through the ubiquitin-proteasome system.

References

A Technical Guide to the NMR Spectroscopic Analysis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectrum of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. The information presented herein is intended to assist in the structural elucidation and quality control of this compound, which is a valuable linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional molecule featuring a cis-substituted cyclohexane ring. This stereochemistry plays a crucial role in the spatial orientation of the functional groups, which can significantly influence its application in drug design. NMR spectroscopy is an essential analytical technique for confirming the compound's identity, purity, and cis-stereochemistry. This guide outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized experimental protocol for data acquisition.

Data Presentation: Expected NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad s | 1H | -COOH |

| ~4.5 | broad s | 1H | -NH- |

| ~3.6 | broad m | 1H | CH-N |

| ~2.2 | d | 2H | -CH₂-COOH |

| ~1.8 | m | 1H | CH-CH₂COOH |

| ~1.6-1.7 | m | 4H | Cyclohexyl CH₂ (axial) |

| ~1.4-1.5 | m | 4H | Cyclohexyl CH₂ (equatorial) |

| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~155 | -NH-C =O |

| ~80 | -C (CH₃)₃ |

| ~48 | C H-N |

| ~40 | -C H₂-COOH |

| ~35 | C H-CH₂COOH |

| ~30 | Cyclohexyl CH₂ |

| ~28 | -C(C H₃)₃ |

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of this compound is detailed below.

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Setup and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Solvent and Referencing: The field frequency is locked using the deuterium signal of the solvent. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024 or more for adequate signal-to-noise

-

Technique: Proton-decoupled

-

Relaxation delay: 2-5 seconds

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mandatory Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the NMR analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR spectroscopic analysis of Boc-protected compounds.[1]

References

An In-Depth Technical Guide on 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[2] This technical guide focuses on the application of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block for the synthesis of PROTACs featuring a cis-cyclohexyl linker.

The rigid, non-planar structure of the cyclohexane ring can offer advantages in PROTAC design by providing conformational constraint, which can influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The cis stereochemistry of the substituents on the cyclohexane ring plays a crucial role in determining the linker's three-dimensional trajectory and its interaction with the POI and E3 ligase.

Core Concepts: The Role of the cis-Cyclohexyl Linker

The choice of a linker is pivotal in PROTAC design. While flexible linkers like polyethylene glycol (PEG) are common, more rigid linkers can offer benefits in terms of pre-organizing the PROTAC molecule for optimal ternary complex formation. The this compound provides a rigid scaffold that, upon deprotection and incorporation into a PROTAC, can influence the following:

-

Ternary Complex Stability: The conformational rigidity of the cyclohexyl ring can reduce the entropic penalty of ternary complex formation, potentially leading to increased stability.

-

Binding Affinity and Cooperativity: The orientation of the POI and E3 ligase ligands, dictated by the cis-cyclohexyl linker, can affect binding affinities and cooperativity in the ternary complex. Interestingly, studies on PROTACs with cyclohexyl linkers have shown that a trans-isomer can sometimes be a more effective degrader despite weaker binary binding affinities, highlighting the complex interplay between linker conformation and degradation efficiency.[3]

-

Physicochemical Properties: The aliphatic nature of the cyclohexyl ring can impact the overall lipophilicity and solubility of the PROTAC, which are critical for cell permeability and pharmacokinetic properties.

Quantitative Data on a Representative PROTAC

While specific data for a PROTAC utilizing this compound is not publicly available, the following table summarizes representative data for a hypothetical BRD4-targeting PROTAC (PROTAC-Cis-X) incorporating a cis-cyclohexyl linker. This data is based on published results for similar BRD4 degraders and serves to illustrate the expected performance metrics.[4]

| Parameter | Value | Cell Line |

| Degradation Potency (DC50) | 25 nM | MDA-MB-231 |

| Maximum Degradation (Dmax) | >95% | MDA-MB-231 |

| Binding Affinity (Kd) to BRD4 | 150 nM | - |

| Binding Affinity (Kd) to E3 Ligase (VHL) | 250 nM | - |

Experimental Protocols

The synthesis of a PROTAC is a modular process. The following protocols outline the general steps for incorporating this compound into a PROTAC targeting BRD4 and recruiting the VHL E3 ligase.

Synthesis of a VHL Ligand-Linker Intermediate

This protocol describes the coupling of the deprotected linker with a VHL ligand.

Materials and Reagents:

-

2-(cis-4-aminocyclohexyl)acetic acid (obtained by deprotection of the Boc-protected starting material)

-

(2S,4R)-1-((S)-2-(tert-butyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (VHL ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Boc Deprotection: Dissolve this compound in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the TFA salt of 2-(cis-4-aminocyclohexyl)acetic acid.

-

Amide Coupling: To a solution of the deprotected linker (1.2 equivalents) and the VHL ligand (1 equivalent) in DMF, add HATU (1.5 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the VHL ligand-linker intermediate.

Synthesis of the Final PROTAC

This protocol describes the coupling of the VHL ligand-linker intermediate with a BRD4 ligand (e.g., JQ1 derivative).

Materials and Reagents:

-

VHL ligand-linker intermediate from the previous step

-

JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)

-

HATU

-

DIPEA

-

DMF

Procedure:

-

To a solution of the VHL ligand-linker intermediate (1 equivalent) and JQ1-acid (1.2 equivalents) in DMF, add HATU (1.5 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Work-up the reaction as described in the previous protocol.

-

Purify the final PROTAC by preparative HPLC.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Cell-Based Degradation Assay

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

Materials and Reagents:

-

MDA-MB-231 cells

-

Synthesized PROTAC

-

DMSO (Dimethyl sulfoxide)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lysis buffer

-

Primary antibodies against BRD4 and a loading control (e.g., GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the PROTAC (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

-

Lyse the cells and determine the total protein concentration.

-

Perform SDS-PAGE and Western blotting using antibodies against BRD4 and the loading control.

-

Quantify the band intensities and normalize the BRD4 signal to the loading control.

-

Plot the percentage of BRD4 remaining versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway

The following diagram illustrates the BRD4 signaling pathway, which is disrupted by the PROTAC-mediated degradation of BRD4.[5]

Caption: BRD4 signaling pathway and its disruption by a PROTAC.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC.

Caption: General workflow for PROTAC synthesis and evaluation.

Logical Relationship

The following diagram illustrates the logical relationship of the components in a PROTAC-induced ternary complex leading to protein degradation.

Caption: Logical flow of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs containing a conformationally constrained cis-cyclohexyl linker. The rigid nature of this linker can favorably influence the formation of a stable and productive ternary complex, a critical determinant of PROTAC efficacy. While further studies are needed to fully elucidate the structure-activity relationship of PROTACs containing this specific linker, the general principles and protocols outlined in this guide provide a solid foundation for the design, synthesis, and evaluation of novel protein degraders for therapeutic applications.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Strategic Application of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the rational design of molecules with precisely tailored properties is paramount. Building blocks that offer specific stereochemistry and functional handles are invaluable tools for medicinal chemists. Among these, 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid has emerged as a critical component in the synthesis of innovative therapeutics, particularly in the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and constrained peptidomimetics. Its unique cis-conformation and orthogonally protected functional groups provide a rigid scaffold that allows for the precise spatial orientation of pharmacophoric elements, a key factor in achieving high potency and selectivity. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this versatile building block, complete with experimental protocols and data to empower researchers in their drug development endeavors.

Physicochemical Properties and Synthesis

This compound, also known as cis-4-(Boc-amino)cyclohexylacetic acid, is a white to off-white crystalline solid. Its key structural features are a cyclohexane ring in a cis-1,4-disubstituted pattern, an acetic acid moiety, and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃NO₄ | |

| Molecular Weight | 257.33 g/mol | |

| CAS Number | 327156-95-6 | |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥98.0% (TLC) | |

| Storage | Room temperature |

Synthesis Workflow

The synthesis of this compound typically starts from 4-nitrophenylacetic acid. The process involves two key transformations: the stereoselective reduction of the aromatic ring and the nitro group, followed by the protection of the resulting primary amine.

Experimental Protocols

1. Synthesis of cis/trans-4-Aminocyclohexylacetic Acid

The catalytic hydrogenation of 4-nitrophenylacetic acid is a common method to produce a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid. The choice of catalyst and reaction conditions can influence the cis/trans ratio. For instance, hydrogenation in the presence of a Raney-Ni catalyst at elevated temperature and pressure has been reported to yield a mixture of isomers. Rhodium-based catalysts are known to favor the formation of cis-isomers in the hydrogenation of substituted arenes.

-

Materials: 4-nitrophenylacetic acid, Ruthenium on carbon (Ru/C) or a suitable Rhodium catalyst, hydrogen gas, solvent (e.g., water, methanol).

-

Procedure:

-

In a high-pressure reactor, dissolve 4-nitrophenylacetic acid in a suitable solvent.

-

Add the catalyst (e.g., 5% Ru/C).

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously for several hours until hydrogen uptake ceases.

-

Cool the reactor, vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude mixture of cis- and trans-4-aminocyclohexylacetic acid.

-

2. Stereoisomer Separation

The separation of the cis and trans isomers can be a challenging step. Fractional crystallization is a commonly employed technique, exploiting the different solubilities of the two isomers in specific solvent systems.

3. Boc Protection of cis-4-Aminocyclohexylacetic Acid

The protection of the amino group of the isolated cis-isomer is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

-

Materials: cis-4-Aminocyclohexylacetic acid, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., sodium hydroxide, triethylamine), solvent (e.g., dioxane/water, THF).

-

Procedure:

-

Dissolve cis-4-aminocyclohexylacetic acid in a mixture of dioxane and water.

-

Add the base to the solution.

-

Add a solution of (Boc)₂O in dioxane dropwise to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion (monitored by TLC).

-

Acidify the reaction mixture with a mild acid (e.g., citric acid solution) to pH 3-4.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Applications in Medicinal Chemistry

PROTACs: A New Paradigm in Targeted Protein Degrad

Synthesis of Constrained Peptidomimetics Using Boc-cis-4-Aminocyclohexylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced conformational stability, receptor selectivity, and proteolytic resistance. Boc-cis-4-aminocyclohexylacetic acid (Boc-cis-ACHC) is a valuable building block in this endeavor, imparting a rigid cyclohexane scaffold that constrains the peptide backbone. This technical guide provides a comprehensive overview of the synthesis of such constrained peptidomimetics, focusing on the core principles of Boc-based solid-phase peptide synthesis (SPPS), detailed experimental protocols, and characterization methods.

Core Principles: Boc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptidomimetics incorporating Boc-cis-4-aminocyclohexylacetic acid is typically achieved through Boc-SPPS. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is central to this strategy. The synthesis follows a cyclical process, which is outlined below.

Caption: General workflow of Boc-based solid-phase peptide synthesis.

Experimental Protocols

The following sections detail the key experimental procedures for the synthesis of a constrained peptidomimetic containing Boc-cis-4-aminocyclohexylacetic acid.

Resin Preparation and First Amino Acid Attachment

The choice of resin is critical and depends on the desired C-terminal functionality of the peptide (e.g., acid or amide). For a C-terminal amide, a resin such as MBHA (4-methylbenzhydrylamine) is commonly used.

Protocol:

-

Swell the MBHA resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

-

Wash the resin multiple times with DCM to remove impurities.

-

Couple the first Boc-protected amino acid to the resin using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU in the presence of a base such as N,N-diisopropylethylamine (DIEA).

-

Monitor the reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test indicates the absence of free primary amines and thus, successful coupling.

-

Wash the resin thoroughly with DCM and N,N-dimethylformamide (DMF) to remove excess reagents and byproducts.

Peptide Chain Elongation: Incorporation of Boc-cis-4-Aminocyclohexylacetic Acid

Each cycle of amino acid addition consists of a deprotection step followed by a coupling step.

Boc Deprotection Protocol:

-

Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.

-

Drain the TFA solution and wash the resin extensively with DCM to remove residual acid.

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 5-10% DIEA in DCM or DMF.

-

Wash the resin again with DCM and DMF to remove excess base.

Coupling Protocol for Boc-cis-4-Aminocyclohexylacetic Acid:

-

In a separate vessel, dissolve Boc-cis-4-aminocyclohexylacetic acid (typically 2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-4 equivalents) in a minimal amount of DMF.

-

Add DIEA (4-8 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes.

-

Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours, or longer if the coupling is sterically hindered.

-

Monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling may be necessary.

-

Upon completion, wash the resin thoroughly with DMF and DCM.

Caption: Workflow for the coupling of Boc-cis-4-aminocyclohexylacetic acid.

Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed.

Protocol:

-

Thoroughly dry the peptide-resin under vacuum.

-

Place the dried resin in a specialized apparatus suitable for handling strong acids.

-

Add a cleavage cocktail, typically anhydrous hydrogen fluoride (HF), often with a scavenger such as anisole to protect sensitive residues.

-

Carry out the cleavage reaction at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by washing the resin with cold diethyl ether.

-

Filter and dry the crude peptide.

Purification and Characterization

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized to confirm its identity and purity.

Purification by RP-HPLC

Typical Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of increasing mobile phase B concentration.

-

Detection: UV absorbance at 220 nm and 280 nm.

Fractions are collected and analyzed for purity. Those meeting the desired purity level are pooled and lyophilized.

Characterization

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the conformational analysis of constrained peptidomimetics. 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can provide information about the solution-state structure and the effect of the cis-4-aminocyclohexylacetic acid residue on the peptide backbone conformation.

Quantitative Data Summary

The following tables provide a representative summary of the type of quantitative data that should be collected and analyzed during the synthesis and characterization of a peptidomimetic containing cis-4-aminocyclohexylacetic acid. Note: The values presented are hypothetical and will vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Synthesis and Purification Data

| Parameter | Value |

| Resin Loading | 0.5 mmol/g |

| Crude Peptide Yield | 75% |

| Purity by HPLC (crude) | 60% |

| Purity by HPLC (purified) | >98% |

| Overall Yield (purified) | 35% |

Table 2: Characterization Data

| Analysis Method | Expected Result | Observed Result |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 1234.5 g/mol | [M+H]⁺ = 1234.6 g/mol |

| Analytical RP-HPLC | Single major peak | Retention Time = 15.2 min |

| NMR Spectroscopy | Characteristic proton and carbon signals for the cyclohexane ring | Consistent with expected structure |

This guide provides a foundational framework for the synthesis of constrained peptidomimetics using Boc-cis-4-aminocyclohexylacetic acid. Researchers should optimize the described protocols for their specific peptide sequences to achieve the best possible yields and purity. Careful characterization is essential to confirm the identity and conformational properties of the final product.

The Cyclohexyl Acetic Acid Scaffold: A Technical Guide to Developing Novel Gabapentinoid Analgesics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a versatile chemical intermediate increasingly recognized for its potential as a scaffold in the development of novel analgesic compounds.[1][2][3][4][5] Its structural similarity to gabapentinoids, a class of drugs with proven efficacy in treating neuropathic pain, positions it as a valuable starting point for the synthesis of new chemical entities with tailored pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core principles and practical methodologies for leveraging this scaffold in analgesic drug discovery, focusing on the well-established mechanisms of gabapentinoids.

While this compound itself is not an active analgesic, its protected amine and carboxylic acid functionalities offer synthetic handles for creating derivatives that can interact with the molecular targets of gabapentinoids.[2] This document will detail the relevant signaling pathways, provide experimental protocols for preclinical evaluation, and present key quantitative data from related compounds to guide the development of the next generation of analgesics based on this promising structural motif.

The Gabapentinoid Mechanism of Action: Targeting the α2δ-1 Subunit

The primary mechanism of action for gabapentinoid analgesics is the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[6][7] This interaction is crucial for their therapeutic effects in neuropathic pain states.

In conditions of neuropathic pain, there is an upregulation of the α2δ-1 subunit in the dorsal root ganglia and the presynaptic terminals of the dorsal horn in the spinal cord.[8] This leads to increased trafficking of VGCCs to the cell surface, resulting in neuronal hyperexcitability and exaggerated neurotransmitter release.

Gabapentinoids, and by extension, novel derivatives of the this compound scaffold, are designed to bind to this α2δ-1 subunit.[6] This binding event does not directly block the calcium channel pore but rather interferes with the trafficking and membrane localization of the VGCC complex.[8][9] The key downstream effects of this interaction include:

-

Inhibition of Neurotransmitter Release: By reducing the number of functional VGCCs at the presynaptic terminal, gabapentinoids decrease the influx of calcium that is necessary for the release of excitatory neurotransmitters such as glutamate and substance P.[10]

-

Modulation of Descending Pain Pathways: Gabapentinoids have been shown to influence descending serotonergic and noradrenergic pathways that play a role in pain modulation.[8]

-

Reduction of Central Sensitization: By dampening the hyperexcitability of neurons in the dorsal horn, these compounds can help to reverse or prevent the central sensitization that underlies many chronic pain states.[8]

The following diagram illustrates the proposed signaling pathway for gabapentinoid analgesics.

References

- 1. Buy this compound | 189153-10-4 [smolecule.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [oakwoodchemical.com]

- 5. CAS#:327156-95-6 | this compound | Chemsrc [chemsrc.com]

- 6. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gabapentin affects glutamatergic excitatory neurotransmission in the rat dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of PROTACs using 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] This application note provides a detailed protocol for the synthesis of PROTACs using the non-PEG based linker, 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, and protocols for their biological evaluation, with a focus on targeting the epigenetic reader protein BRD4.

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins that plays a crucial role in the regulation of gene transcription.[4] BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to the promoters and enhancers of target genes, including the potent oncogene c-MYC.[5][6] Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers.[7] The following diagram illustrates the mechanism by which a BRD4-targeting PROTAC induces the degradation of its target.

Caption: PROTAC-mediated degradation of BRD4.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC